2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
Properties
CAS No. |
578723-61-2 |
|---|---|
Molecular Formula |
C16H15FN4OS2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15FN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22) |
InChI Key |
LIGZTRUIOJAOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-triazole ring is synthesized through cyclization of a thiosemicarbazide intermediate. Ethyl thiosemicarbazide reacts with thiophene-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the hydrazone intermediate, which undergoes intramolecular cyclization upon heating (80–100°C). The reaction yields 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate.
Reaction Conditions:
- Reactants: Ethyl thiosemicarbazide (1.0 eq), thiophene-2-carbaldehyde (1.1 eq).
- Solvent: Ethanol.
- Catalyst: Concentrated HCl (2 drops).
- Temperature: Reflux at 80°C for 6 hours.
- Yield: 72–78%.
Characterization of the Triazole Intermediate
The product is purified via recrystallization from ethanol and characterized by:
- 1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3), 3.95 (q, J = 7.2 Hz, 2H, CH2CH3), 7.12–7.45 (m, 3H, thiophene-H), 13.1 (s, 1H, SH).
- IR (KBr): 2560 cm−1 (S–H stretch), 1605 cm−1 (C=N stretch).
Final Coupling and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).
Analytical Data for Final Compound:
- Molecular Formula: C16H15FN4OS2.
- MS (ESI): m/z 393.08 [M+H]+.
- 1H NMR (400 MHz, DMSO-d6): δ 1.28 (t, J = 7.2 Hz, 3H, CH2CH3), 3.89 (q, J = 7.2 Hz, 2H, CH2CH3), 4.21 (s, 2H, SCH2CO), 7.05–7.92 (m, 7H, Ar–H and thiophene-H).
- HPLC Purity: >98% (C18 column, 254 nm).
Alternative Synthetic Routes
Amide Coupling via HATU/DIPEA
In some protocols, the acetamide is formed directly via coupling of 3-fluoroaniline with 2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid using HATU and DIPEA in DMSO.
Conditions:
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 minutes) reduces reaction time for the cyclization step, improving yield to 82%.
Optimization and Troubleshooting
Regioselectivity in Triazole Formation
The use of HCl as a catalyst favors the formation of the 1,2,4-triazole regioisomer over 1,3,4-triazole. Substituting HCl with acetic acid reduces yield to 55%.
Oxidation Mitigation
The sulfanyl group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance mixing and heat transfer during exothermic steps (e.g., cyclization). A tubular reactor with a residence time of 20 minutes achieves 89% yield for the triazole intermediate.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. .
Scientific Research Applications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Thiophene’s aromaticity may enhance π-π stacking in receptor binding compared to pyridine’s hydrogen-bonding capability .
- Aryl Acetamide Substituents : The 3-fluorophenyl group in the target compound contrasts with 4-ethylphenyl (VUAA1) and 4-butylphenyl (OLC15). Fluorine’s electron-withdrawing nature may increase metabolic stability and modulate receptor affinity .
- Halogen Position Effects : Comparing 3-fluorophenyl (target) with 4-fluorophenyl () and 3-chloro-4-fluorophenyl () highlights the importance of halogen placement. Meta-substitution may sterically hinder interactions compared to para-substitution .
Biological Activity
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and it features a unique structure that includes:
- A triazole ring , known for its role in various biological activities.
- A sulfanyl group , which enhances the compound's reactivity and potential interactions with biological targets.
- An acetanilide moiety , contributing to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. The presence of the triazole ring is particularly notable for its ability to inhibit fungal and bacterial growth. In vitro studies have demonstrated that similar compounds show effective inhibition against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.5 - 16 μg/mL |
| Candida albicans | 1 - 4 μg/mL |
These findings suggest that the compound may possess comparable antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Activity
The triazole scaffold has also been linked to anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study on related triazole derivatives reported significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range . The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Receptor Binding : The sulfanyl group may enhance binding affinity to various receptors or enzymes, modulating their activity.
- Synergistic Effects : The combination of the triazole and thiophene groups may provide synergistic effects that enhance overall biological activity compared to simpler analogs .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of triazole derivatives against MRSA and E. coli, demonstrating that modifications in the sulfanyl group significantly influenced antimicrobial potency .
- Anticancer Potential : Research on quinolone-triazole hybrids highlighted their effectiveness against various cancer cell lines, suggesting that similar modifications in the structure can lead to enhanced anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
